3-Epikatonic acid

Descripción general

Descripción

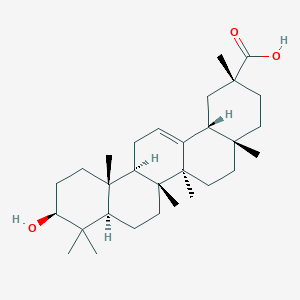

3-Epikatonic acid is a triterpenoid compound that can be isolated from plants such as Eriope latifolia and Eriope blanchetii . It is known for its complex structure and potential biological activities. The molecular formula of this compound is C30H48O3, and it has a molecular weight of 456.70 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Epikatonic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of precursor triterpenoids under controlled conditions. The reaction typically requires specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriope latifolia and Eriope blanchetii are harvested, and the compound is isolated using solvent extraction techniques. The extracted material is then purified through chromatographic methods to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 3-Epikatonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

3-Epikatonic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other complex triterpenoids.

Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Research indicates its possible use in developing treatments for diseases such as cancer and infections.

Industry: It is utilized in the production of natural products and as a component in various formulations.

Mecanismo De Acción

The mechanism of action of 3-Epikatonic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound can inhibit the growth of certain pathogens by disrupting their cellular processes .

Comparación Con Compuestos Similares

3-Epikatonic acid is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:

Bryonolic acid: Another triterpenoid with similar molecular weight and structure.

Glycyrrhetinic acid: Known for its anti-inflammatory properties.

28-Hydroxy-3-oxoolean-12-en-29-oic acid: Shares structural similarities but differs in functional groups.

22-Hydroxy-3-oxoolean-12-en-29-oic acid: Similar in structure but with different biological activities.

These compounds share some structural features with this compound but exhibit distinct biological and chemical properties, highlighting the uniqueness of this compound in scientific research and applications.

Actividad Biológica

2-(2-chloro-3,4-dimethoxyphenyl)ethanamine, also known as 2C-DoM, is a member of the phenethylamine class of compounds. Its structure includes a chloro substituent and two methoxy groups on a phenyl ring, which may influence its biological activity and interactions with neurotransmitter systems. This article reviews the available literature on the biological activity of 2C-DoM, including its potential psychoactive effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is C10H14ClNO2. The presence of functional groups such as methoxy and chloro suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 229.68 g/mol |

| Chemical Class | Phenethylamines |

| Solubility | Soluble in organic solvents |

Psychoactive Effects

Research indicates that 2C-DoM exhibits significant potential for psychoactive effects similar to other compounds in the 2C family, such as mescaline and 25I-NBOMe. The methoxy groups may enhance its interaction with serotonin and dopamine receptors, which are critical in mood regulation and perception . However, specific studies detailing its psychoactive profile remain limited.

Antimicrobial Activity

A study assessing the antimicrobial properties of related compounds found that derivatives of phenethylamines can exhibit varying levels of antibacterial activity. While direct studies on 2C-DoM are scarce, structural analogs have shown moderate to low activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 0.23 to 0.94 mg/mL against resistant strains . Although specific data for 2C-DoM is not available, its structural similarity suggests potential antimicrobial efficacy.

The exact mechanism of action for 2C-DoM remains unclear due to limited research. However, it is hypothesized that the compound could interact with neurotransmitter systems based on its structural characteristics:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence reward processing and mood.

- Serotonin Receptors : Similarities to hallucinogenic compounds suggest possible interactions with serotonin receptors, affecting perception and cognition.

Case Studies

While there are no direct case studies specifically involving 2C-DoM, related compounds such as 25I-NBOMe have been documented in clinical settings. A case report highlighted severe physiological responses following exposure to a structurally similar compound, emphasizing the need for caution and further research into the pharmacological effects of such substances .

Propiedades

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSMVXQUWRSIW-FWXFQHTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316985 | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76035-62-6 | |

| Record name | Epikatonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76035-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epikatonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

283 - 284 °C | |

| Record name | 3-Epikatonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 3-epikatonic acid?

A: this compound has been isolated from various plant sources. Studies have identified its presence in Tripterygium wilfordii Hook.f [], Tripterygium hypoglaucum (Levl.) Levl. ex Hutch [], and Cyamopsis tetragonoloba (guar meal) [].

Q2: What is the structure of this compound, and how has it been elucidated?

A: While the exact structure of this compound is not explicitly provided in the abstracts, it's classified as an oleanane-type triterpene []. These compounds share a common pentacyclic structure. Researchers typically use a combination of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to determine the specific functional groups and their arrangement in the molecule [, ]. Comparing these data with existing literature helps confirm the identity of the isolated compound.

Q3: Have any biological activities been reported for this compound?

A: Interestingly, while this compound itself hasn't been extensively studied for biological activity, other compounds isolated alongside it, like Wilforlide A, show potent inhibitory effects on adenosine deaminase (ADA) activity in HL-60 cells []. This suggests that this compound, especially considering its presence in plants known for their medicinal properties, might possess interesting biological activities warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.